D-Fructose-d-1

Stable Isotope Labeling Quantitative MS Internal Standard

D-Fructose-d-1 is a stable isotope-labeled analog of the endogenous monosaccharide D-fructose, wherein a single hydrogen atom at the C-1 position is replaced with deuterium (²H). This specific deuteration introduces a mass shift of +1 Da relative to the unlabeled parent compound (molecular weight 181.16 g/mol vs.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12398892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d-1
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D
InChIKeyBJHIKXHVCXFQLS-WLJULAHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d-1 for Metabolic Tracing and Quantitative Analysis: A Site-Specific Deuterated Monosaccharide


D-Fructose-d-1 is a stable isotope-labeled analog of the endogenous monosaccharide D-fructose, wherein a single hydrogen atom at the C-1 position is replaced with deuterium (²H) [1]. This specific deuteration introduces a mass shift of +1 Da relative to the unlabeled parent compound (molecular weight 181.16 g/mol vs. 180.16 g/mol) , enabling its use as a precise tracer or internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . Unlike radioisotopes, the stable deuterium label confers long-term stability and safety for use in in vitro and in vivo metabolic studies .

Why Generic D-Fructose or Other Labeled Variants Cannot Substitute for D-Fructose-d-1 in Site-Specific Tracing


The simple substitution of D-Fructose-d-1 with unlabeled D-fructose or other deuterated fructoses (e.g., D-Fructose-d7) introduces significant analytical and experimental confounders. Unlabeled D-fructose is indistinguishable from endogenous fructose pools, rendering it useless for absolute quantitation in complex biological matrices [1]. Conversely, perdeuterated forms like D-Fructose-d7, while providing a larger mass shift, exhibit altered physical properties (e.g., molecular weight: 187.20 g/mol) and may mask metabolic fate at specific positions due to multiple deuteration [2]. The selective C-1 deuteration of D-Fructose-d-1 is critical for applications requiring site-specific tracking of the initial phosphorylation step in fructolysis (catalyzed by fructokinase), which directly involves the C-1 carbon .

Quantitative Differentiation of D-Fructose-d-1: Analytical Performance and Metabolic Tracing Utility


Isotopic Purity and Enrichment: D-Fructose-d-1 vs. Unlabeled Standard

The utility of D-Fructose-d-1 as a precise internal standard for quantitative analysis is dependent on its high isotopic purity, which is specified at ≥98.0% by vendors such as MedChemExpress [1] and ≥97% atom D by BOC Sciences . This level of enrichment ensures a baseline level of cross-talk with the unlabeled M0 channel in mass spectrometry. In comparison, using unlabeled D-fructose would offer a relative difference of 0 Da, making co-elution and isobaric interference insurmountable without chromatographic resolution, which is often not feasible for endogenous metabolites.

Stable Isotope Labeling Quantitative MS Internal Standard

Site-Specific Metabolic Tracing: Superiority of C-1 Labeling Over Perdeuterated Analogs

D-Fructose-d-1 is designed to trace the initial step of fructolysis: the phosphorylation of fructose at the C-1 hydroxyl group by fructokinase (KHK) to form fructose-1-phosphate . While a perdeuterated analog (D-Fructose-d7) provides a larger mass shift for global tracing, its multiple deuterium labels can be lost or scrambled through metabolic reactions, and it does not provide the site-specific resolution necessary to quantify the activity of KHK [1]. The single C-1 deuterium in D-Fructose-d-1 is a direct reporter for this initial, committed step in hepatic fructose metabolism, and can be tracked by monitoring the loss or retention of the deuterium atom via MS or NMR [2]. Stereospecific analogs like D-fructose-[1-pro-S-d] are available for even more refined kinetic isotope effect studies, confirming the biological importance of the C-1 position .

Metabolic Flux Analysis Fructolysis Enzyme Kinetics

Analytical Performance: D-Fructose-d-1 as an Internal Standard in MS and NMR

D-Fructose-d-1 is explicitly recommended by multiple vendors for use as an internal standard in quantitative NMR, GC-MS, and LC-MS analyses [1]. Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and uniform matrix effects, which is a fundamental requirement for accurate quantitation using the isotope dilution method. The +1 Da mass difference from the monoisotopic M0 peak of unlabeled fructose is sufficient to avoid isobaric overlap while minimizing the potential for differential behavior that can be seen with multi-deuterated or ¹³C-labeled analogs due to larger mass shifts .

LC-MS GC-MS NMR Quantitative Analysis

Stability and Storage: D-Fructose-d-1 vs. Unlabeled Fructose

The stability of D-Fructose-d-1 is a key procurement consideration. InvivoChem's product datasheet specifies that the compound, when stored as a powder, is stable for 3 years at -20°C and 2 years at 4°C . In solution, stability is maintained for 6 months at -80°C and 1 month at -20°C . This is comparable to the stability profile of unlabeled D-fructose, but the rigorous definition of these parameters provides users with a clear, quantitative expectation for long-term storage and experimental planning, reducing the risk of degradation that could compromise tracer studies .

Compound Stability Storage Conditions Procurement

Optimal Application Scenarios for D-Fructose-d-1 Based on Verified Differentiation


Absolute Quantitation of Fructose in Biological Matrices via LC-MS/MS

D-Fructose-d-1 is the definitive internal standard for the precise quantification of fructose in plasma, serum, urine, or cell culture media. Its +1 Da mass shift and near-identical chromatographic behavior to endogenous fructose allow for the application of the isotope dilution method, correcting for matrix effects, ionization efficiency fluctuations, and sample preparation losses. This is essential for clinical studies of fructose malabsorption, diabetes research, and nutritional metabolomics, where accurate measurement of circulating fructose levels is paramount [1].

In Vitro Metabolic Tracing of the Initial Step of Fructolysis

For enzymologists and metabolic researchers, D-Fructose-d-1 serves as a specific probe for the activity of fructokinase (KHK). By incubating cells or tissue lysates with D-Fructose-d-1, the formation of [1-²H]fructose-1-phosphate can be monitored by LC-MS. The selective retention or loss of the C-1 deuterium label, compared to a control with unlabeled fructose, provides direct evidence for the commitment of fructose to the fructolysis pathway, distinct from hexokinase-mediated phosphorylation at the C-6 position .

NMR-Based Metabolic Flux Analysis and Metabolite Identification

D-Fructose-d-1 is a valuable tool for NMR-based studies of carbohydrate metabolism. The replacement of a proton with a deuteron at the C-1 position results in the disappearance or reduction of the corresponding signal in ¹H-NMR spectra, simplifying the assignment of complex sugar mixtures. In ²H-NMR, it provides a distinct, quantifiable signal that can be used to track the flow of the deuterium label through downstream metabolites like glucose, lactate, and glycogen in real-time, offering a complementary approach to MS-based flux analysis .

Internal Standard for GC-MS Profiling of Carbohydrates

In gas chromatography-mass spectrometry (GC-MS) workflows for carbohydrate profiling, D-Fructose-d-1 is an ideal internal standard. After derivatization, it co-elutes with the analyte but produces a distinct mass spectral signature. This enables accurate quantification of fructose in complex mixtures like plant extracts, food products, or fecal samples, where a broad panel of mono- and disaccharides must be measured simultaneously [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Fructose-d-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.